1-(4-Butylphenyl)-2-ethyl-3-hydroxypyridin-4(1H)-one
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Overview
Description
1-(4-Butylphenyl)-2-ethyl-3-hydroxypyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridine ring substituted with a butylphenyl group, an ethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-ethyl-3-hydroxypyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-butylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butylphenyl)-2-ethyl-3-hydroxypyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid for nitration and halogens for halogenation.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted aromatic compounds.
Scientific Research Applications
1-(4-Butylphenyl)-2-ethyl-3-hydroxypyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-2-ethyl-3-hydroxypyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Butylphenyl)-2-methyl-3-hydroxypyridin-4(1H)-one
- 1-(4-Butylphenyl)-2-ethyl-3-methoxypyridin-4(1H)-one
- 1-(4-Butylphenyl)-2-ethyl-3-hydroxypyridin-2(1H)-one
Comparison: Compared to similar compounds, 1-(4-Butylphenyl)-2-ethyl-3-hydroxypyridin-4(1H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the hydroxyl group at the 3-position of the pyridine ring provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
883739-25-1 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-(4-butylphenyl)-2-ethyl-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C17H21NO2/c1-3-5-6-13-7-9-14(10-8-13)18-12-11-16(19)17(20)15(18)4-2/h7-12,20H,3-6H2,1-2H3 |
InChI Key |
WTBRKBYUZYBRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=CC(=O)C(=C2CC)O |
Origin of Product |
United States |
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